molecular formula C12H16N2O2 B1522582 1-(4-Aminophenyl)piperidine-4-carboxylic acid CAS No. 943816-76-0

1-(4-Aminophenyl)piperidine-4-carboxylic acid

Cat. No.: B1522582
CAS No.: 943816-76-0
M. Wt: 220.27 g/mol
InChI Key: LGEIAIUCXVOVKY-UHFFFAOYSA-N
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Description

“1-(4-Aminophenyl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 943816-76-0 . It has a molecular weight of 220.27 and is in solid form . The IUPAC name for this compound is 1-(4-aminophenyl)-4-piperidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16N2O2/c13-10-1-3-11(4-2-10)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8,13H2,(H,15,16) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 220.27 .

Scientific Research Applications

Crystal and Molecular Structure Analysis

One application of 1-(4-Aminophenyl)piperidine-4-carboxylic acid is in the structural characterization of related compounds. The crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, was determined using single crystal X-ray diffraction, computational calculations, and FTIR spectrum analysis. This research highlights the compound's orthorhombic crystal system and the hydrogen bonding interactions within its structure, contributing to the understanding of its chemical behavior and properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis of Piperidine Derivatives

Another application is in the synthesis of piperidine derivatives, which are valuable in medicinal chemistry. A method was described for the asymmetric synthesis and further elaboration of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine. These derivatives are versatile intermediates for making a broad range of amines containing a substituted piperidine subunit, showcasing the compound's utility in synthetic organic chemistry (Acharya & Clive, 2010).

Zwitterionic Form Study

The zwitterionic form of 4-piperidinecarboxylic acid (isonipecotic acid) has been crystallized and studied, providing insights into its hydrogen bonding and three-dimensional assembly. This study is important for understanding the solubility, reactivity, and potential pharmaceutical applications of piperidine derivatives (Delgado, Mora, & Bahsas, 2001).

Anticancer Agent Development

The synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole was explored for their potential as anticancer agents. This research underscores the significance of this compound derivatives in the development of new therapeutic agents, indicating their application in drug discovery (Rehman et al., 2018).

Mechanism of Action

While the specific mechanism of action for “1-(4-Aminophenyl)piperidine-4-carboxylic acid” is not available, related compounds such as isonipecotic acid are known to act as a GABA A receptor partial agonist .

Properties

IUPAC Name

1-(4-aminophenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-1-3-11(4-2-10)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEIAIUCXVOVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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